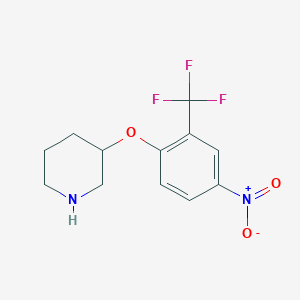

![molecular formula C6H5BrN4 B1445122 2-アミノ-6-ブロモ-3H-イミダゾ[4,5-b]ピリジン CAS No. 1250115-39-9](/img/structure/B1445122.png)

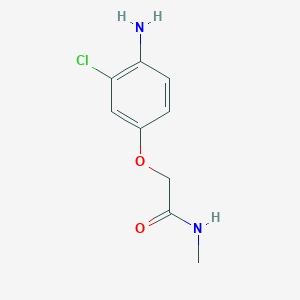

2-アミノ-6-ブロモ-3H-イミダゾ[4,5-b]ピリジン

説明

“2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are structural analogs (isosteres) of purine bases, such as adenine and guanine . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Molecular Structure Analysis

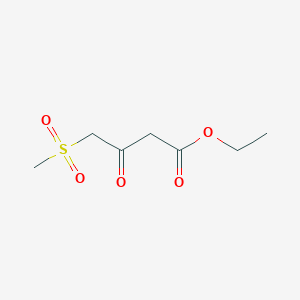

The molecular formula of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is C6H5BrN4 . The InChI code is 1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H, (H3,8,9,10,11) .

Chemical Reactions Analysis

The alkylation reaction of 1, 2, and 3 by allyl bromide leads to the formation of 3-allyl-6-bromo-2- . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Physical And Chemical Properties Analysis

The physical form of “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” is a yellow to brown solid . It has a molecular weight of 213.04 .

科学的研究の応用

抗増殖活性

この化合物は、さまざまなヒト癌細胞株に対する抗増殖効果について評価されています。 アミジノ基、特に無置換体または2-イミダゾリニルアミジノ基としての存在は、結腸癌に対して選択的かつ強力な活性を示し、阻害濃度はサブマイクロモル範囲にあります .

抗菌活性

この化合物のほとんどの誘導体は抗菌活性を欠いていますが、特定の置換基は、大腸菌に対して中等度の活性を示しています。 これは、新しい抗菌剤の開発の可能性を示唆しています .

抗ウイルス活性

2-アミノ-6-ブロモ-3H-イミダゾ[4,5-b]ピリジンの誘導体は、呼吸器合胞体ウイルス(RSV)に対して選択的ですが中等度の活性を示しています。 これは、この化合物をウイルス感染症の治療に使用できる可能性を開きます .

GABAA受容体モジュレーション

イミダゾ[4,5-b]ピリジンは、プリンとの構造的類似性から、GABAA受容体の正のアロステリックモジュレーターとしての役割について調査されています。 これは、この受容体のモジュレーションが有益な神経疾患における潜在的な応用を示唆しています .

プロトンポンプ阻害

一部のイミダゾ[4,5-b]ピリジン誘導体は、プロトンポンプ阻害剤として作用することが知られています。 この用途は、逆流性食道炎(GERD)や消化性潰瘍などの疾患の治療において重要です .

アロマターゼ阻害

この化合物の誘導体は、エストロゲン産生に関与する酵素であるアロマターゼを阻害することも見出されています。 アロマターゼ阻害剤は、エストロゲン感受性乳癌の治療に使用されます .

抗炎症活性

イミダゾ[4,5-b]ピリジンは、非ステロイド性抗炎症薬(NSAID)活性と関連付けられています。 これは、炎症や痛みの管理における使用を示唆しています .

癌に対する治療薬

作用機序

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Mode of Action

It’s known that the compound is produced by the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The resulting compound can then react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), leading to the isolation of the expected regioisomers compounds .

Biochemical Pathways

Imidazo[4,5-b]pyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

One related compound showed high human liver microsomal stability , which could potentially impact the bioavailability of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.

Result of Action

Imidazo[4,5-b]pyridines are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Action Environment

The synthesis of related compounds has been achieved under various conditions , suggesting that the environment could potentially influence the action of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine.

将来の方向性

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . This suggests that “2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

生化学分析

Biochemical Properties

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s bromine atom at the 6-position and the amino group at the 2-position contribute to its binding affinity and specificity towards these enzymes. Additionally, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing its binding to target biomolecules .

Cellular Effects

The effects of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. In terms of cellular metabolism, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine has been found to affect metabolic flux and energy production, thereby impacting overall cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as kinases, by binding to their active sites. This binding can prevent substrate access and subsequent phosphorylation events, leading to altered cellular signaling. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also mediated by 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine through its interaction with DNA-binding proteins and transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced cellular signaling and improved metabolic function. At higher doses, toxic or adverse effects can occur, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine can affect metabolite levels, leading to changes in cellular energy production and redox balance .

Transport and Distribution

Within cells and tissues, 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine within cells is influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization mechanisms ensure that 2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine reaches its intended sites of action, where it can interact with relevant biomolecules and modulate cellular processes .

特性

IUPAC Name |

6-bromo-1H-imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORQWQZKRKREQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)

amine](/img/structure/B1445062.png)